Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate

CAS No.: 94089-25-5

Cat. No.: VC16997881

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94089-25-5 |

|---|---|

| Molecular Formula | C14H17NO4 |

| Molecular Weight | 263.29 g/mol |

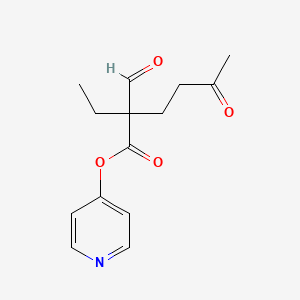

| IUPAC Name | pyridin-4-yl 2-ethyl-2-formyl-5-oxohexanoate |

| Standard InChI | InChI=1S/C14H17NO4/c1-3-14(10-16,7-4-11(2)17)13(18)19-12-5-8-15-9-6-12/h5-6,8-10H,3-4,7H2,1-2H3 |

| Standard InChI Key | LWXCPOHAODURDG-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CCC(=O)C)(C=O)C(=O)OC1=CC=NC=C1 |

Introduction

Chemical Identity and Structural Features

Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate belongs to the class of pyridine derivatives, distinguished by its complex substitution pattern. The IUPAC name, pyridin-4-yl 2-ethyl-2-formyl-5-oxohexanoate, reflects its esterified carboxylic acid group and ketone functionalities. The compound’s structural complexity arises from the strategic placement of reactive groups, which influence its physicochemical behavior and synthetic utility.

Molecular and Structural Data

The following table summarizes key molecular properties:

| Property | Value |

|---|---|

| CAS Registry Number | 94089-25-5 |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | Pyridin-4-yl 2-ethyl-2-formyl-5-oxohexanoate |

| Standard InChI | InChI=1S/C14H17NO4/c1-3-14(10-16,7-4-11(2)17)13(18)19-12-5-8-15-9-6-12/h5-6,8-10H,3-4,7H2,1-2H3 |

The pyridine ring at position 4 serves as an electron-deficient aromatic system, facilitating nucleophilic substitutions. The ethyl ester group enhances solubility in organic solvents, while the beta-keto moiety enables keto-enol tautomerism, a feature critical for its reactivity.

Crystallographic and Spectroscopic Insights

Although crystallographic data for this specific compound is limited, analogous pyridine esters exhibit planar geometries with bond lengths consistent with conjugated π-systems. Infrared (IR) spectroscopy of related compounds reveals characteristic peaks for carbonyl groups (C=O) at 1,700–1,750 cm⁻¹ and aromatic C–H stretches near 3,050 cm⁻¹. Nuclear magnetic resonance (NMR) data would likely show distinct signals for the pyridinyl protons (δ 7.5–8.5 ppm) and ethyl ester methyl groups (δ 1.2–1.4 ppm).

Synthesis and Manufacturing

The synthesis of ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate is a multi-step process requiring precise control over reaction conditions to achieve high purity and yield.

Reaction Pathways and Conditions

A typical synthesis begins with the acylation of 4-hydroxypyridine using ethyl acetoacetate derivatives. Key steps include:

-

Formation of the Acyl Intermediate: Reaction of 4-hydroxypyridine with an acyl chloride in the presence of a base such as triethylamine.

-

Alkylation: Introduction of the 3-oxobutyl group via nucleophilic substitution using a bromo-ketone derivative.

-

Esterification: Final esterification under acidic or enzymatic conditions to stabilize the product.

Critical parameters influencing yield include:

-

Temperature: Maintained between 0–5°C during acylation to minimize side reactions.

-

Catalysts: Lewis acids like aluminum chloride (AlCl₃) enhance electrophilic substitution efficiency.

-

Solvents: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility properties.

Optimization Challenges

Side reactions such as over-alkylation or keto-enol tautomerization necessitate careful monitoring. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically yields the compound at >90% purity.

Reactivity and Chemical Behavior

The compound’s reactivity is governed by its functional groups, enabling participation in diverse transformations.

Nucleophilic Acyl Substitution

The ethyl ester undergoes hydrolysis in basic or acidic conditions to yield carboxylic acid derivatives. For example, saponification with aqueous NaOH produces the sodium salt, which can be protonated to the free acid.

Ketone-Mediated Reactions

The beta-keto group participates in:

-

Knoevenagel Condensation: Reaction with aldehydes to form α,β-unsaturated ketones.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol.

Cyclization Pathways

Intramolecular aldol condensation, facilitated by base, yields bicyclic pyridine derivatives—a pathway explored in heterocyclic drug synthesis.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with biological targets using X-ray crystallography and molecular docking.

-

Process Optimization: Develop greener synthetic routes via biocatalysis or flow chemistry.

-

Application Trials: Evaluate efficacy in drug delivery systems and biodegradable polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume